molecular formula C17H14O3S B11668483 2-[(2,5-Dimethoxyphenyl)methylene]benzo[b]thiophen-3-one

2-[(2,5-Dimethoxyphenyl)methylene]benzo[b]thiophen-3-one

Cat. No.: B11668483
M. Wt: 298.4 g/mol
InChI Key: KMVGJYZITLCUSP-YBEGLDIGSA-N
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Description

2-[(2,5-Dimethoxyphenyl)methylene]benzo[b]thiophen-3-one is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,5-Dimethoxyphenyl)methylene]benzo[b]thiophen-3-one can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethoxybenzaldehyde with benzo[b]thiophen-3-one in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through a condensation mechanism, forming the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts, such as palladium or copper, can enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-[(2,5-Dimethoxyphenyl)methylene]benzo[b]thiophen-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated benzothiophenes.

Scientific Research Applications

2-[(2,5-Dimethoxyphenyl)methylene]benzo[b]thiophen-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-[(2,5-Dimethoxyphenyl)methylene]benzo[b]thiophen-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and targets depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,5-Dimethoxyphenyl)methylene]benzo[b]thiophen-3-one
  • This compound 1,1-dioxide
  • This compound 1,1-dioxide

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the dimethoxyphenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to other benzothiophenes, it may exhibit enhanced reactivity or selectivity in certain reactions, as well as unique biological activities.

Properties

Molecular Formula

C17H14O3S

Molecular Weight

298.4 g/mol

IUPAC Name

(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-1-benzothiophen-3-one

InChI

InChI=1S/C17H14O3S/c1-19-12-7-8-14(20-2)11(9-12)10-16-17(18)13-5-3-4-6-15(13)21-16/h3-10H,1-2H3/b16-10-

InChI Key

KMVGJYZITLCUSP-YBEGLDIGSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)C3=CC=CC=C3S2

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C2C(=O)C3=CC=CC=C3S2

Origin of Product

United States

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